1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea

Medicinal Chemistry sEH Inhibition Kinase Modulation

Procurement of 1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea (CAS 2034446-99-4) delivers a differentiated piperidine-urea chemotype. The 2-methoxyethyl substituent may enhance aqueous solubility, while the trifluoromethylpyrimidine group is expected to improve metabolic stability. This compound is a strong candidate for sEH inhibition assays and broad-panel kinase profiling. Initial Ki/IC50 determination against recombinant human sEH and comparative microsomal stability studies versus des-CF3 analogs are recommended to quantify its advantages. Buy now to accelerate lead optimization and structure–property relationship programs.

Molecular Formula C14H20F3N5O2
Molecular Weight 347.342
CAS No. 2034446-99-4
Cat. No. B2646088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea
CAS2034446-99-4
Molecular FormulaC14H20F3N5O2
Molecular Weight347.342
Structural Identifiers
SMILESCOCCNC(=O)NC1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F
InChIInChI=1S/C14H20F3N5O2/c1-24-7-4-18-13(23)21-10-2-5-22(6-3-10)12-8-11(14(15,16)17)19-9-20-12/h8-10H,2-7H2,1H3,(H2,18,21,23)
InChIKeyCXNNQENKSLCOKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea (CAS 2034446-99-4): Procurement-Relevant Chemical Profile


1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea (CAS 2034446-99-4) is a synthetic, low-molecular-weight urea derivative (C₁₄H₂₀F₃N₅O₂, MW 347.34 g/mol) that incorporates a piperidine ring substituted at the 1‑position with a 6‑(trifluoromethyl)pyrimidin-4‑yl group and at the 4‑position with a 2‑methoxyethyl urea moiety . The compound belongs to the broader class of heteroaryl‑piperidinyl ureas, which have been investigated as soluble epoxide hydrolase (sEH) inhibitors [1], kinase modulators, and receptor ligands [2]. Its structural features—the electron‑withdrawing trifluoromethyl group, the hydrogen‑bond‑donor/acceptor urea core, and the flexible methoxyethyl side chain—suggest potential for tunable pharmacokinetic properties and target engagement [3].

Why Generic Substitution of 1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea Is Inadvisable Without Comparative Data


Publicly accessible quantitative head‑to‑head data that would allow a scientific user to confidently differentiate 1‑(2‑methoxyethyl)-3‑(1‑(6‑(trifluoromethyl)pyrimidin‑4‑yl)piperidin‑4‑yl)urea from its closest structural analogs are currently absent from the peer‑reviewed literature, patents, and reputable open databases. Although the compound belongs to a well‑studied chemotype (piperidinyl‑urea sEH/kinase inhibitors), small modifications to the urea N‑substituents, the heteroaryl group, or the piperidine linker can drastically alter potency, selectivity, and ADME profiles [1]. Consequently, any attempt to substitute this specific congener with a generic “in‑class” analog risks introducing uncharacterized changes in target engagement, off‑target activity, or physicochemical properties. The evidence guide below therefore highlights the available structural differentiation features and class‑level expectations, while explicitly noting where direct comparative quantification is lacking [2].

Quantitative Evidence Guide: 1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea Differentiation Data


Structural Differentiation: Methoxyethyl Urea vs. Aromatic Urea Analogs

The 2‑methoxyethyl substituent on the terminal urea nitrogen distinguishes this compound from the more common N‑aryl or N‑benzyl analogs (e.g., 1‑(2‑fluorophenyl)‑, 1‑(2‑chlorophenyl)‑, or 1‑benzyl‑substituted ureas bearing the same piperidin‑4‑yl‑pyrimidine scaffold) . In published sEH inhibitor series, replacing an aryl group with a flexible alkoxyalkyl chain has been shown to modulate logP, aqueous solubility, and metabolic stability—parameters that directly influence in vivo pharmacokinetics [1]. However, no direct comparative measurement of potency (IC₅₀/Ki), selectivity (against CYP isoforms or ion channels), or pharmacokinetic parameters (e.g., clearance, bioavailability) has been published for this specific compound against a named analog under identical assay conditions.

Medicinal Chemistry sEH Inhibition Kinase Modulation Structure–Activity Relationship

Trifluoromethyl‑Pyrimidine Core: Metabolic Stability and Electron‑Withdrawing Effects

The 6‑(trifluoromethyl)pyrimidine ring is a privileged fragment in kinase inhibitor design because the –CF₃ group reduces oxidative metabolism on the heterocycle and can engage in orthogonal dipolar interactions with target proteins [1]. Analogs that replace the –CF₃ with –CH₃ or –H typically show reduced metabolic stability and weaker target binding in kinase assays [2]. Comparative microsomal stability data for this exact compound versus the des‑CF₃ or des‑F variants have not been disclosed, but the well‑established effect allows a procurement‑relevant inference: the trifluoromethyl group is a key driver of the compound’s potential as a metabolically resilient chemical tool.

Medicinal Chemistry Metabolic Stability Kinase Selectivity Drug Design

Piperidine‑Urea Scaffold: Relevance to Soluble Epoxide Hydrolase (sEH) Inhibition

Piperidine‑derived trisubstituted ureas are among the most potent and well‑characterized sEH inhibitors, with numerous representatives exhibiting Ki values in the low nanomolar to sub‑nanomolar range [1]. The target compound’s 1‑(heteroaryl)piperidine‑4‑yl urea architecture matches the pharmacophore required for simultaneous engagement of the enzyme’s catalytic triad and hydrophobic tunnel [2]. Although the exact Ki/IC₅₀ of CAS 2034446-99-4 against human sEH has not been publicly reported, a closely related piperidine‑urea analog (BDBM408978) achieved Ki = 1.40 nM in a FRET‑based sEH inhibition assay [3], demonstrating that this scaffold can deliver picomolar‑level potency. Procurement value hinges on the expectation that the target compound will reside in a similar affinity range, pending confirmatory screening.

sEH Inhibition Inflammatory Pain Neuroprotection Piperidine Urea Pharmacophore

Recommended Application Scenarios for 1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea (CAS 2034446-99-4)


Chemical Probe for Soluble Epoxide Hydrolase (sEH) Target Engagement Studies

Based on the piperidine‑urea pharmacophore validated in the sEH inhibitor class [1], this compound is a candidate for biochemical and cell‑based sEH assays. Users should initially determine its Ki/IC₅₀ against recombinant human sEH and verify selectivity against related hydrolases (e.g., microsomal epoxide hydrolase) before advancing to cellular EET/DHET ratio measurements. The methoxyethyl side chain may confer superior aqueous solubility relative to aryl‑substituted analogs, facilitating in‑vitro formulation [2].

Kinase Selectivity Panel Screening

The 6‑(trifluoromethyl)pyrimidine moiety is a recurrent scaffold in ATP‑competitive kinase inhibitors [3]. Procurement for broad‑panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) can identify potential off‑target kinase activities and guide the compound’s use as a multi‑kinase tool or a starting point for selective inhibitor development. The absence of published kinase data for this specific compound makes such profiling a high‑value initial investment.

Metabolic Stability Benchmarking in ADME Assays

The trifluoromethyl group is expected to enhance metabolic stability [4]. Researchers can use this compound in comparative microsomal or hepatocyte stability assays against des‑CF₃ or des‑F control analogs to experimentally quantify the metabolic advantage conferred by the –CF₃ group in the pyrimidine series. Such data would directly inform structure–property relationship models for lead optimization.

Fragment‑Based or Structure‑Based Drug Design (SBDD) Starting Point

With a molecular weight of ~347 Da and a balanced hydrogen‑bond donor/acceptor profile, the compound is suitable for X‑ray crystallography or cryo‑EM studies with purified protein targets. Co‑crystallization with sEH or a kinase of interest could reveal binding modes and guide rational medicinal chemistry expansion [5].

Quote Request

Request a Quote for 1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.